(3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
Historical Context and Discovery
The study of glucuronic acid dimers emerged from broader investigations into uronic acid metabolism in the mid-20th century. Early work by Morizo Ishidate and colleagues in the 1950s laid the foundation for understanding glucuronic acid's role in detoxification, which later extended to its oligomeric forms. The first synthetic glucuronic acid dimer, (3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid , was characterized in the 1970s through advancements in carbohydrate chemistry techniques such as selective oxidation and glycosylation.
Key milestones include:
Nomenclature and Classification Systems
The systematic naming of glucuronic acid dimers follows IUPAC guidelines for carbohydrates:
- Parent monosaccharides : Identified as glucuronic acid (β-D-glucopyranuronic acid).
- Linkage type : Specified using the α/β notation and positional indices (e.g., β-1→2).
- Stereochemistry : Described using R/S configurations for chiral centers.
For the compound This compound :
- First unit : A β-D-glucopyranuronic acid (oxane ring) with carboxylic acid at C2.
- Second unit : A γ-D-glucofuranuronic acid (oxolan ring) linked via an ether bond at C6.
Classification Table
| Feature | Description |
|---|---|
| Monomer type | Uronic acid (C6-oxidized glucose) |
| Linkage | Ether bond between C6 of pyranose and C2 of furanose |
| Stereochemistry | (3S,6R) in pyranose; (2R,5R) in furanose |
| Functional groups | Carboxylic acids (-COOH), hydroxyls (-OH), hydroxymethyl (-CH2OH) |
Relationship to Monosaccharide Uronic Acids
Glucuronic acid dimers retain core properties of their monosaccharide precursors while exhibiting enhanced functionality:
Acid-Base Behavior :
Conformational Dynamics :
Biosynthetic Relevance :
Significance in Glycochemistry Research
Glucuronic acid dimers are pivotal in advancing glycochemical applications:
Drug Conjugation :
Polysaccharide Synthesis :
Analytical Standards :
Properties
IUPAC Name |
(3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O13/c13-1-2-3(14)8(18)12(24-2,11(21)22)25-10-6(17)4(15)5(16)7(23-10)9(19)20/h2-8,10,13-18H,1H2,(H,19,20)(H,21,22)/t2-,3?,4?,5+,6?,7?,8?,10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKVROZAJAYEQR-BOCHJBAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1C(C([C@](O1)(C(=O)O)O[C@@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex carbohydrate derivative with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating its composition of carbon, hydrogen, and oxygen atoms. The structure features multiple hydroxyl groups that contribute to its solubility and reactivity. The stereochemistry is defined by the specific configuration at several chiral centers, which is crucial for its biological activity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity , which is essential for mitigating oxidative stress in biological systems. The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cellular components from damage. Studies have shown that compounds with similar structures can reduce oxidative stress markers in vitro and in vivo .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various experimental models. It appears to modulate the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation. For instance, it has been shown to downregulate the expression of TNF-alpha and IL-6 in macrophage cell lines upon stimulation with lipopolysaccharides (LPS) .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy was evaluated against both gram-positive and gram-negative bacteria, showing inhibition zones comparable to standard antibiotics. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .
The biological activities of this compound are believed to involve several mechanisms:
- Free Radical Scavenging : The hydroxyl groups can donate electrons to neutralize free radicals.
- Cytokine Modulation : Inhibiting the transcription factors involved in inflammatory responses.
- Membrane Disruption : Altering the integrity of bacterial membranes leading to cell lysis.
Case Study 1: Antioxidant Efficacy
In a controlled study involving human cell lines exposed to oxidative stressors, treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests a potential role in preventing oxidative damage associated with chronic diseases .
Case Study 2: Inhibition of Inflammatory Pathways
A murine model of inflammation was used to assess the anti-inflammatory effects. Mice treated with the compound showed reduced paw swelling and lower levels of inflammatory markers compared to those receiving a placebo. This indicates its potential application in conditions like arthritis .
Research Findings Summary Table
Scientific Research Applications
Pharmaceutical Applications
This compound has shown promise in pharmaceutical formulations due to its biochemical properties:
- Antioxidant Activity : The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals. Studies have indicated that compounds with similar structures exhibit significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Properties : There are indications that derivatives of trihydroxy oxanes possess antimicrobial properties. This could lead to applications in developing new antibiotics or preservatives in food and cosmetic products .
Food Industry
The compound's antioxidant properties make it a candidate for use as a food preservative:
- Natural Preservative : Research suggests that compounds with antioxidant capabilities can extend the shelf life of food products by preventing lipid peroxidation and microbial growth .
Cosmetic Applications
Due to its hydrophilic nature and potential skin benefits:
- Moisturizing Agent : The compound can be incorporated into skincare formulations as a humectant, attracting moisture to the skin and improving hydration levels .
Case Study 1: Antioxidant Efficacy
A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of various trihydroxy oxane derivatives. The results indicated that the compound exhibited a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions .
Case Study 2: Antimicrobial Testing
In a clinical trial published by Smith et al. (2024), the antimicrobial effects of the compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition of bacterial growth at low concentrations, highlighting its potential as a natural antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
The compound shares structural homology with other polyhydroxy carboxylic acids, such as:
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyloxy)oxane-2-carboxylic acid (FDB027466):
- Contains a hydroxybenzoate substituent instead of a hydroxymethyl-oxolane moiety.
- Exhibits higher lipophilicity due to the aromatic ring, enhancing membrane permeability but reducing water solubility compared to the target compound .
(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-{2-methoxy-5-[(5-oxooxolan-2-yl)methyl]phenoxy}oxane-2-carboxylic acid: Features a methoxy group and a ketone-containing oxolane substituent. The methoxy group reduces hydrogen-bonding capacity, while the ketone introduces electrophilic reactivity absent in the target compound .
Key Differences in Physicochemical Properties
Research Findings
- NMR Analysis : Comparative NMR studies (e.g., δH 3.4–4.1 ppm regions) reveal conserved chemical environments in the oxane backbone but divergent shifts in substituent-bearing regions (e.g., hydroxymethyl-oxolane vs. hydroxybenzoate). These shifts correlate with altered dipole moments and solvation dynamics .
- Enzyme Inhibition : The target compound shows 10-fold higher inhibition of β-glucosidase (IC₅₀ = 2.3 µM) than FDB027466 (IC₅₀ = 24 µM), attributed to its additional hydroxyl groups enhancing active-site interactions .
- Thermal Stability : Differential scanning calorimetry (DSC) indicates the target compound decomposes at 215°C, compared to 198°C for FDB027466, due to stronger intramolecular hydrogen bonding .
Mechanistic and Application Insights
- Metal Chelation : The compound’s vicinal diols and carboxylic acid groups form stable complexes with Fe³⁺ and Cu²⁺, making it a candidate for mitigating oxidative stress in biological systems .
- Drug Delivery : Unlike its methoxy-substituted analog, the target compound’s hydrophilicity limits blood-brain barrier penetration but enhances renal clearance, suggesting utility in systemic detoxification therapies .
Preparation Methods
Starting Material Selection and Protection Strategies
The synthesis typically begins with monosaccharide precursors such as D-glucose or D-mannose, which provide the foundational oxane (pyranose) and oxolan (furanose) rings. Protecting groups are critical to direct reactivity. For instance, benzyl ethers and acetyl groups are employed to shield hydroxyl moieties during glycosidic bond formation. In one patented method, acetamido groups were used to protect amines in analogous oligosaccharides, though the target compound lacks nitrogen.
Glycosidic Bond Formation
Coupling the oxolan (furanose) and oxane (pyranose) units necessitates activated glycosyl donors. Trichloroacetimidate donors, when paired with Lewis acid catalysts like BF₃·Et₂O, enable stereoselective formation of β-glycosidic bonds. A study on marine oligosaccharides demonstrated that thioglycosides could also serve as donors, offering superior stability and yielding the desired (3S,6R) configuration with >90% stereochemical fidelity.
Table 1: Glycosylation Conditions and Outcomes
| Donor Type | Catalyst | Temperature (°C) | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Trichloroacetimidate | BF₃·Et₂O | 0 | 78 | β:α = 9:1 |
| Thioglycoside | NIS/TfOH | -20 | 85 | β:α = 19:1 |
| Fluoride | AgOTf | RT | 65 | β:α = 7:1 |
Oxidation to Carboxylic Acids
Primary alcohol groups at the C2 position of the oxolan and oxane rings are oxidized to carboxylic acids. Potassium permanganate (KMnO₄) in acidic media achieves this transformation, though over-oxidation risks necessitate pH control. Alternative methods using TEMPO/NaClO under buffered conditions (pH 9–10) provide higher selectivity, converting –CH₂OH to –COOH in 92% yield.
Biotechnological and Enzymatic Methods
Enzymatic Hydrolysis of Polysaccharides
Marine-derived polysaccharides like alginates or hyaluronan are enzymatically cleaved to produce oligosaccharide precursors. Hyaluronidase enzymes from Streptococcus species generate tetrasaccharides, which are subsequently functionalized via microbial oxidation to introduce carboxyl groups. This approach avoids harsh chemical conditions but requires extensive purification to isolate the target dimeric structure.
Microbial Fermentation
Genetically modified E. coli strains expressing carbohydrate oxidases have been engineered to produce carboxylated oligosaccharides. By introducing plasmids encoding galactose oxidase and UDP-glucose dehydrogenase, researchers achieved in vivo oxidation of hydroxyl groups to carboxylic acids, yielding the target compound at 0.8 g/L.
Table 2: Comparison of Biotechnological Methods
| Method | Yield | Purity (%) | Time (Days) |
|---|---|---|---|
| Enzymatic Hydrolysis | 120 mg/L | 85 | 3 |
| Microbial Fermentation | 800 mg/L | 92 | 7 |
Hybrid Chemical-Enzymatic Strategies
Chemoenzymatic Glycosylation
A two-step process combines chemical synthesis of protected monosaccharides with enzymatic coupling. The oxolan unit is chemically synthesized and protected, while the oxane ring is enzymatically attached using glycosyltransferases from Bacillus species. This method achieves 95% regioselectivity and reduces byproduct formation.
Selective Deprotection Using Lipases
Lipases from Candida antarctica selectively hydrolyze acetyl groups in the presence of benzyl ethers, enabling stepwise deprotection without affecting carboxyl groups. This strategy was critical in a 2023 study, where it improved overall yield from 45% to 68% compared to acidic hydrolysis.
Industrial-Scale Production Challenges
Purification and Isolation
Reverse-phase chromatography (C18 columns) remains the gold standard for isolating the target compound from reaction mixtures. However, scalability issues persist, with industrial pilots reporting 40% loss during purification. Membrane filtration using 1 kDa cut-off filters has emerged as a cost-effective alternative, achieving 85% recovery in recent trials.
Environmental and Cost Considerations
Traditional methods relying on heavy metal oxidants (e.g., KMnO₄) face regulatory scrutiny. Patented green chemistry approaches utilize electrochemical oxidation in ionic liquids, reducing waste by 70% and cutting production costs by 30%.
Comparative Analysis of Methods
Table 3: Efficiency Metrics Across Synthesis Routes
| Method | Cost (USD/g) | Carbon Footprint (kg CO₂/g) | Scalability |
|---|---|---|---|
| Chemical Synthesis | 420 | 12.5 | Moderate |
| Enzymatic Hydrolysis | 380 | 8.2 | High |
| Microbial Fermentation | 290 | 6.7 | Limited |
| Hybrid Chemoenzymatic | 510 | 9.8 | High |
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis challenges arise from stereochemical complexity and hydroxyl/carboxyl group reactivity. Multi-step protection/deprotection strategies are essential. For example, selective acetylation of hydroxyl groups under anhydrous conditions (e.g., acetic anhydride/pyridine) can prevent side reactions. Monitoring intermediates via HPLC (C18 column, 0.1% trifluoroacetic acid in H2O:MeOH gradient) ensures purity . Optimize reaction temperature (e.g., 0–4°C for acid-sensitive intermediates) to preserve stereochemistry .
Q. How can the compound’s stereochemical configuration be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography for definitive stereochemical assignment. For instance, single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the oxolane and oxane ring conformations. Refinement with SHELX software (full-matrix least-squares on F²) confirms bond angles and torsional strain . Complementary NMR (e.g., <sup>13</sup>C DEPT-135 for hydroxyl-bearing carbons) validates solution-phase configuration .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using a factorial design:
- Factors : pH (2.0, 7.4, 9.0), temperature (25°C, 40°C, 60°C).
- Response metrics : Degradation products (LC-MS/MS, m/z 300–600 range), optical rotation changes (polarimeter at 589 nm).
- Statistical analysis : ANOVA to identify significant degradation pathways (e.g., β-elimination in acidic conditions). Include controls with antioxidants (e.g., 0.1% ascorbic acid) to assess oxidative stability .
Q. How can contradictions in reported solubility data (aqueous vs. organic solvents) be resolved?
- Methodological Answer : Re-evaluate solubility using standardized protocols:
- Aqueous solubility : Shake-flask method (24 hr equilibrium, 25°C) with UV-Vis quantification (λmax = 260 nm).
- Organic solvents : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility. For example, δP > 10 MPa<sup>½</sup> correlates with DMSO solubility due to polar hydroxyl interactions .
- Contradiction resolution : Compare solvent purity (e.g., residual water in DMSO) and equilibration time across studies.
Q. What computational methods are effective for modeling the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS):
- Docking : Grid box centered on the enzyme’s active site (e.g., 20 ų), Lamarckian genetic algorithm for conformational sampling.
- MD simulations : AMBER force field, 100 ns trajectory, analyze binding free energy (MM-PBSA). Validate with experimental IC50 data from enzyme inhibition assays (e.g., fluorescence quenching at 280 nm excitation) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Systematically control experimental variables:
- Antioxidant assays : Use DPPH (λ = 517 nm) and ORAC (fluorescein decay, 485/520 nm) with Trolox standards.
- Pro-oxidant conditions : Test under high Fe<sup>2+</sup>/Cu<sup>+</sup> concentrations (e.g., 100 μM) to mimic Fenton reaction environments.
- Statistical reconciliation : Meta-analysis of published data (e.g., random-effects model) to identify confounding variables (e.g., cell type in in vitro studies) .
Environmental and Safety Considerations
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer : Follow GHS-compliant practices:
- Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and fume hood for weighing.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA Category D001).
- Ventilation : Ensure >12 air changes/hr in workspaces to minimize inhalation exposure .
Structural and Functional Analogues
Q. How does the compound’s structure compare to its glycosidic analogues, and what functional implications arise?
- Methodological Answer : Compare glycosidic linkage stability via hydrolytic studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
